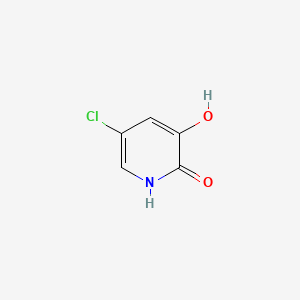

5-Chloro-2,3-pyridinediol

描述

5-Chloro-2,3-pyridinediol is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

5-Chloro-2,3-dihydroxypyridine, also known as 5-Chloro-2,3-pyridinediol, is a potent inhibitor of the enzyme dihydrogen dehydrogenase . This enzyme plays a crucial role in the metabolism of certain compounds within the body .

Mode of Action

The interaction of 5-Chloro-2,3-dihydroxypyridine with its primary target, dihydrogen dehydrogenase, results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in the metabolic processes that rely on this enzyme, potentially altering the concentrations of certain metabolites within the body .

Biochemical Pathways

The inhibition of dihydrogen dehydrogenase by 5-Chloro-2,3-dihydroxypyridine can affect various biochemical pathways. While the specific pathways affected may depend on the context of the organism and cells involved, the overall effect is a disruption in the normal metabolic processes that rely on the activity of dihydrogen dehydrogenase .

Pharmacokinetics

It is soluble in dmso (29 mg/ml at 25 °c), water (<1 mg/ml at 25 °c), and ethanol (<1 mg/ml at 25 °c), which suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of 5-Chloro-2,3-dihydroxypyridine’s action are primarily related to its inhibition of dihydrogen dehydrogenase. This can lead to changes in the concentrations of certain metabolites within the body, potentially affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2,3-dihydroxypyridine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored under -20°C . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or conditions within the body that can interact with 5-Chloro-2,3-dihydroxypyridine or dihydrogen dehydrogenase .

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2,3-pyridinediol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in reduced efficacy and potential resistance development in microbial populations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and antiviral activity without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects and the development of resistance are important considerations when determining the appropriate dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those responsible for its biodegradation. The compound interacts with enzymes and cofactors that facilitate its breakdown and detoxification . These metabolic pathways are crucial for understanding the compound’s overall impact on biological systems and its potential use as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

生物活性

5-Chloro-2,3-pyridinediol (C5H4ClNO2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article consolidates recent findings on its biological activity, including antiproliferative effects, chemosensitivity in cancer treatment, and molecular interactions.

- Molecular Formula : C5H4ClNO2

- Molecular Weight : 145.544 g/mol

- Density : 1.56 g/cm³

- Boiling Point : 297.6ºC at 760 mmHg

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. One notable study synthesized a series of derivatives and evaluated their effects on cell viability and growth inhibition.

Key Findings:

- The most potent derivative showed a GI50 (the concentration required to inhibit cell growth by 50%) of 29 nM , outperforming the reference drug erlotinib (GI50 = 33 nM) against pancreatic cancer (Panc-1) and breast cancer (MCF-7) cell lines .

- Molecular docking studies revealed high binding affinities to mutant EGFR and BRAF proteins, indicating potential as targeted therapies for cancers driven by these mutations .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | GI50 (nM) | IC50 (EGFR Inhibition) |

|---|---|---|

| 3e | 29 | 68 |

| Erlotinib | 33 | 80 |

| 3b | 42 | 74 |

Chemosensitivity in Cancer Treatment

Another significant aspect of the biological activity of this compound is its use in chemosensitivity testing for gastric cancer patients undergoing chemotherapy with S-1, a combination of this compound with other agents.

Study Overview:

- A cohort study involving 27 gastric cancer patients utilized collagen gel droplet embedded culture drug-sensitivity tests (CD-DST) to evaluate the efficacy of S-1 in combination with this compound.

- Results indicated that patients with high sensitivity to the drug had a 3-year overall survival rate of 100% , compared to 62.34% in the low-sensitivity group .

Table 2: Survival Rates Based on Chemosensitivity Testing

| Sensitivity Group | 3-Year Overall Survival Rate (%) | Relapse-Free Survival Rate (%) |

|---|---|---|

| High | 100 | 83.33 |

| Low | 62.34 | 24.24 |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer proliferation. The compound's structural characteristics allow it to interact effectively with target proteins such as EGFR and BRAF, which are crucial in signaling pathways that promote tumor growth.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

5-Chloro-2,3-pyridinediol has shown significant antimicrobial activity against various bacterial and fungal strains. Research indicates its effectiveness as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound's antibacterial activity is comparable to standard antibiotics like amikacin, indicating its potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. It has been utilized in the synthesis of transition metal complexes that exhibit antineoplastic activity. For instance, studies have shown that certain complexes derived from this compound can inhibit the proliferation of colorectal and pancreatic cancer cell lines .

A study on gastric cancer patients treated with S-1 (which includes compounds related to 5-chloro derivatives) demonstrated improved overall survival rates when correlating chemosensitivity test results with patient outcomes . The results indicated a 100% three-year overall survival rate in high-sensitivity groups compared to lower rates in low-sensitivity groups.

Agrochemicals

This compound is being investigated for its role in the development of agrochemicals. Its structural characteristics make it a suitable candidate for creating herbicides and fungicides. The compound's ability to interact with specific biological targets allows it to be effective against various plant pathogens, thus enhancing crop protection strategies.

Industrial Applications

In industrial chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for producing pharmaceuticals and other chemical products .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves starting materials such as 2-amino-5-chloropyridine. The synthetic pathway includes diazotization followed by nitrification and reduction steps . The mechanism of action is believed to involve interactions with specific enzymes or receptors through its functional groups, particularly the chlorine atom and hydroxyl groups which may facilitate binding interactions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against clinical isolates demonstrated its potential as a new antibiotic candidate. The compound was tested against multi-drug resistant strains and showed promising results comparable to existing treatments.

Case Study 2: Anticancer Research

In clinical settings, the incorporation of this compound into treatment regimens for gastric cancer patients revealed improved patient outcomes when combined with standard chemotherapy drugs. This highlights the compound's potential role as an adjuvant therapy in cancer treatment protocols .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,3-pyridinediol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be optimized via cyclization and acylation reactions. For example, using polar solvents like N,N-dimethylacetamide at 90°C with NaOH as a base achieves higher yields (72.6%) for intermediates in related heterocycles . Key variables include solvent polarity, temperature (90–100°C), and molar ratios (1:1.2 substrate-to-reagent). Orthogonal experiments are recommended to refine conditions for this compound.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves chlorine-induced deshielding in aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (δ 5.0–6.0 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., triclinic P1 space group, a = 9.8040 Å, b = 10.2870 Å) confirms molecular geometry and hydrogen-bonding networks in analogous pyridine derivatives .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 161.97 [M+H]⁺).

Q. How does the electronic environment of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The chlorine atom at position 5 acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Hydroxyl groups at positions 2 and 3 enable hydrogen bonding, stabilizing intermediates. Kinetic studies in DMF with KOH (60°C) show preferential substitution at position 5, yielding derivatives like 5-hydroxy-2,3-pyridinediol .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity patterns of this compound under oxidative vs. reductive conditions?

- Methodological Answer :

- Oxidation : Under KMnO₄ (acidic conditions), the diol undergoes dehydrogenation to form a pyridinedione, confirmed by IR (C=O stretch at 1680 cm⁻¹) .

- Reduction : Pd/C-catalyzed hydrogenation selectively removes chlorine, producing 2,3-pyridinediol. Competing pathways (e.g., over-reduction of hydroxyls) are minimized by controlling H₂ pressure (1–2 atm) .

- Data Table :

| Condition | Product | Yield (%) | Key Characterization |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 2,3-Dihydroxypyridine-5-one | 65 | IR, NMR |

| Pd/C, H₂ (1 atm) | 2,3-Pyridinediol | 78 | GC-MS, XRD |

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) optimize geometry and predict HOMO-LUMO gaps (~4.2 eV), correlating with antioxidant potential. Molecular docking (e.g., AutoDock Vina) into cyclooxygenase-2 (PDB: 3LN1) reveals binding affinity (−8.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Use Hansen solubility parameters (δD = 18.2, δP = 12.5, δH = 10.3) to identify optimal solvents (e.g., DMSO > ethanol > water). Conflicting data arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable phases with 5–10% solubility variation .

Q. Methodological Notes

- Synthesis Optimization : Prioritize DOE (Design of Experiments) to evaluate solvent/base combinations (e.g., NaOH vs. KOH) .

- Safety Protocols : Follow GHS guidelines for handling chlorinated pyridines (e.g., PPE, fume hoods) .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel derivatives .

属性

IUPAC Name |

5-chloro-3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGLCXBDYCEVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201329 | |

| Record name | 2,3-Pyridinediol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53233-89-9 | |

| Record name | 5-Chloro-2,3-dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53233-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinediol, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053233899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,3-pyridinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinediol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。